molecular formula C12H17N5S B2931875 4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 851207-76-6

4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2931875
CAS No.: 851207-76-6
M. Wt: 263.36
InChI Key: PZHLLMMEVFBHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of an amino group, a diethylamino-substituted phenyl ring, and a thiol group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound. The reaction conditions often include the use of acidic or basic catalysts and may require refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Halogenated compounds and strong bases like sodium hydride are commonly used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the synthesis of polymers and materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the development of corrosion inhibitors and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The diethylamino group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the diethylamino group, resulting in different solubility and reactivity profiles.

    4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a diethylamino group, affecting its electronic properties and biological activity.

    4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol:

Uniqueness

4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the diethylamino group, which enhances its solubility in organic solvents and its ability to interact with biological targets. This structural feature distinguishes it from other triazole derivatives and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

4-amino-3-[4-(diethylamino)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S/c1-3-16(4-2)10-7-5-9(6-8-10)11-14-15-12(18)17(11)13/h5-8H,3-4,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHLLMMEVFBHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.